1,1'-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)
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Overview
Description
1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorophenoxy group and a phosphoryl linkage, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) typically involves the reaction of 4-chlorophenol with phosphoryl chloride to form the chlorophenoxyphosphoryl intermediate. This intermediate is then reacted with 3-methyl-2,3-dihydro-1H-imidazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization or chromatography, are essential to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of phosphoryl imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phosphoryl group can participate in phosphorylation reactions, influencing various cellular processes. The chlorophenoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(4-Bromophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)
- 1,1’-[(4-Methylphenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)
- 1,1’-[(4-Nitrophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)
Uniqueness
1,1’-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in synthetic chemistry. Additionally, the combination of the imidazole and phosphoryl groups provides a versatile framework for various applications in research and industry.
Properties
CAS No. |
62420-39-7 |
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Molecular Formula |
C14H20ClN4O2P+2 |
Molecular Weight |
342.76 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)phosphoryl]-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C14H18ClN4O2P/c1-16-7-9-18(11-16)22(20,19-10-8-17(2)12-19)21-14-5-3-13(15)4-6-14/h3-10H,11-12H2,1-2H3/p+2 |
InChI Key |
APYXIGREMZNVMK-UHFFFAOYSA-P |
Canonical SMILES |
CN1C[NH+](C=C1)P(=O)([NH+]2CN(C=C2)C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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